1-Amino-1H-imidazole-2(3H)-thione
Overview
Description
1-Amino-1H-imidazole-2(3H)-thione is a heterocyclic compound that features an imidazole ring with an amino group at the 1-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the cyclization of thiourea with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
1-Amino-1H-imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1H-imidazole-2-carbonitrile
- 1-Amino-1H-imidazole-2-carboxylic acid
- 2-Methylimidazole
Uniqueness
1-Amino-1H-imidazole-2(3H)-thione is unique due to the presence of both an amino group and a thione group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2-Methylimidazole is primarily used as a curing agent for resins, this compound’s thione group allows it to participate in a wider range of chemical reactions and potential biological interactions.
Properties
IUPAC Name |
3-amino-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXYWAWAIGUHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30414939 | |
Record name | 1-amino-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117829-35-3 | |
Record name | 1-amino-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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